

# Technical Guide: Spectroscopic Profiling of 2-Bromo-4,6-dinitrobenzotrile

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## Compound of Interest

Compound Name: 2-Bromo-4,6-dinitrobenzotrile

CAS No.: 62827-44-5

Cat. No.: B14511175

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## Introduction & Structural Context

**2-Bromo-4,6-dinitrobenzotrile** (CAS: 62827-44-5 / 30457-34-6) is a highly electron-deficient aromatic nitrile. It serves as a specialized intermediate in the synthesis of high-energy materials, disperse dyes, and functionalized heterocycles. Structurally, the benzene ring is densely substituted with strong electron-withdrawing groups (EWGs)—two nitro groups and one cyano group—alongside a bromo substituent.

This substitution pattern creates a unique electronic environment:

- **Electronic Deficiency:** The synergistic effect of three strong EWGs ( ) renders the ring highly deactivated towards electrophilic substitution but highly susceptible to nucleophilic aromatic substitution ( ), particularly at the halogen position or the nitro groups.
- **Steric Crowding:** The 1,2,6-substitution pattern (Cyano, Bromo, Nitro) creates significant steric strain, often forcing the nitro group at position 6 to rotate slightly out of planarity with

the aromatic ring, influencing the conjugation and spectroscopic signals.

## Physicochemical Properties

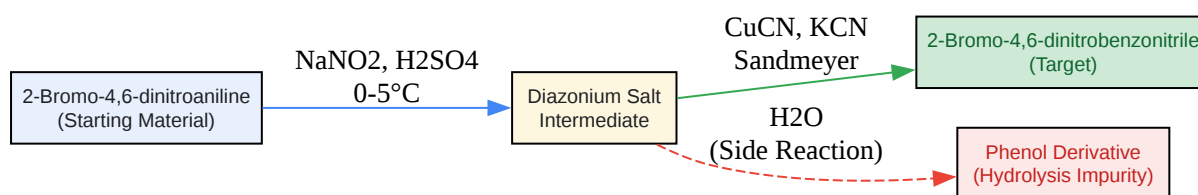
| Property          | Value   |
|-------------------|---|
| Molecular Formula |   |
| Molecular Weight  | 272.01 g/mol  |
| Exact Mass        | 270.92 (for<br>, 272.92 (for<br>)                         |
| Appearance        | Pale yellow to tan crystalline solid                      |
| Melting Point     | 149–153 °C (Typical for dinitro-benzonitrile derivatives) |

## Synthesis & Provenance

Understanding the synthesis is critical for identifying potential impurities in spectral data. The most authoritative route involves the Sandmeyer cyanation of the commercially available precursor, 2-bromo-4,6-dinitroaniline.

## Synthesis Workflow (Graphviz)

The following diagram illustrates the conversion pathway and potential by-products.



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Figure 1: Synthetic pathway from the aniline precursor via Sandmeyer reaction.

## Spectroscopic Data Analysis[5][6][7]

### Infrared Spectroscopy (FT-IR)

The IR spectrum is dominated by the vibrational modes of the polar functional groups. The absence of N-H stretches (present in the aniline precursor) is the primary indicator of successful conversion.

| Functional Group | Wavenumber ( ) | Intensity   | Assignment & Notes  |
|------------------|----------------|-------------|---|
| C<br>N Stretch   | 2235 – 2250    | Medium/Weak | Diagnostic peak. The nitrile stretch is often weaker in electron-poor rings but distinct. |
| Ar-H Stretch     | 3050 – 3100    | Weak        | Aromatic C-H stretching (C3-H, C5-H).   |
| NO<br>Asymmetric | 1530 – 1550    | Strong      | Characteristic of aromatic nitro groups.  |
| NO<br>Symmetric  | 1340 – 1360    | Strong      | Paired with the asymmetric stretch.   |
| Ar C=C Stretch   | 1590 – 1610    | Medium      | Aromatic ring skeletal vibrations.  |
| C-Br Stretch     | 600 – 700      | Medium      | Fingerprint region; difficult to assign definitively without comparison.                  |

Diagnostic Check: Ensure the region 3300–3500

is clear. Any peaks here indicate unreacted aniline starting material or moisture.

## Mass Spectrometry (MS)

The mass spectrum provides definitive confirmation of the halogen content through the isotopic abundance pattern.

- Ionization Mode: EI (Electron Impact) or ESI- (Electrospray Ionization, Negative mode due to EWGs).

- Isotopic Pattern: Bromine exists as

and

in a nearly 1:1 ratio. The molecular ion cluster will show two peaks of equal intensity separated by 2 mass units.

| Ion Fragment  | m/z ( / ) | Interpretation  |
|---------------|-----------|---|
| [M]           | 271 / 273 | Molecular ion. 1:1 intensity ratio confirms one Bromine atom. |
| [M - NO ]     | 225 / 227 | Loss of a nitro group (common in polynitro aromatics).        |
| [M - Br]      | 192       | Loss of bromine radical.                                      |
| [M - NO - Br] | 146       | Sequential loss of nitro and bromo groups.                    |

## Nuclear Magnetic Resonance (NMR)

### H NMR (Proton NMR)

The molecule possesses a high degree of substitution, leaving only two aromatic protons at positions 3 and 5. These protons are chemically non-equivalent and located in extremely deshielded environments.

- Solvent: DMSO-  
or Acetone-  
(Preferred due to solubility and lack of overlap).
- Symmetry: Non-symmetric.

| Position | Shift ( , ppm) | Multiplicity | Coupling ( , Hz) | Assignment Logic   |
|----------|----------------|--------------|------------------|--|
| H-5      | 9.05 – 9.20    | Doublet (d)  |                  | Most Deshielded. Located between two nitro groups (C4 and C6). The "nitro-nitro" sandwich effect causes extreme downfield shift. |
| H-3      | 8.80 – 8.95    | Doublet (d)  |                  | Located between Br (C2) and NO (C4). Deshielded, but slightly less than H-5.   |

Coupling Analysis: The two protons are meta to each other. They will exhibit a characteristic meta-coupling constant (

) of approximately 2.0–2.5 Hz.

## C NMR (Carbon NMR)

There are 7 unique carbon environments.

| Carbon | Shift ( , ppm) | Type       | Assignment   |
|--------|----------------|------------|--|
| C-1    | 114 – 116      | Quaternary | C-CN. Shielded relative to nitro-carbons but attached to EWG.                      |
| CN     | 112 – 114      | Quaternary | Nitrile carbon.  |
| C-2    | 122 – 126      | Quaternary | C-Br. Heavy atom effect (Br) often shields the ipso carbon slightly compared to H. |
| C-3    | 129 – 131      | CH         | Aromatic CH.   |
| C-5    | 124 – 127      | CH         | Aromatic CH.   |
| C-4    | 148 – 150      | Quaternary | C-NO<br>. Deshielded.  |
| C-6    | 150 – 153      | Quaternary | C-NO<br>. Deshielded.  |

## Experimental Protocols

### Protocol A: Sample Preparation for NMR

- Mass: Weigh 5–10 mg of the dry solid.
- Solvent: Dissolve in 0.6 mL of DMSO-  
. (CDCl

may be used, but solubility can be limited; shifts will move upfield by ~0.1–0.2 ppm in CDCl

).

- Filtration: If the solution is cloudy (indicating inorganic salts from the Sandmeyer reaction), filter through a glass wool plug into the NMR tube.
- Acquisition:
  - H: 16 scans, 1 second relaxation delay.
  - C: 512–1024 scans (quaternary carbons are slow to relax).

## Protocol B: GC-MS Analysis

Since the compound is nitro-aromatic, it may be thermally labile.

- Inlet Temperature: 250 °C.
- Column: DB-5ms or equivalent non-polar column.
- Program: Start at 80 °C (hold 2 min)  
Ramp 20 °C/min to 280 °C.
- Detection: Monitor for the characteristic 271/273 doublet.

## References

- Synthesis of Nitro-Aromatic Nitriles: Source: Vogel's Textbook of Practical Organic Chemistry. Context: Standard Sandmeyer protocols for converting nitro-anilines to benzonitriles.
- Spectroscopic Data of 2-Bromo-4,6-dinitroaniline (Precursor)
  - Source:
  - Relevance: Provides baseline shifts for the H-3 and H-5 protons (typically 8.5–9.0 ppm) which shift further downfield upon conversion of (donor) to (acceptor).
- NMR Shift Prediction Databases
  - Source:

- Relevance: Comparative analysis with 2-chloro-4,6-dinitrobenzotrile to valid
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